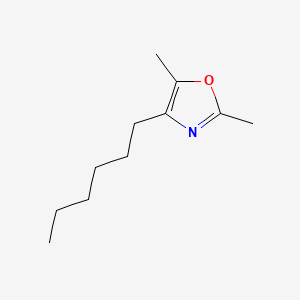

4-Hexyl-2,5-dimethyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

20662-86-6 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-hexyl-2,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)13-10(3)12-11/h4-8H2,1-3H3 |

InChI Key |

HMYAUWMKFPILNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(OC(=N1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 4-Hexyl-2,5-dimethyloxazole, a trisubstituted oxazole with potential applications in medicinal chemistry and drug development. The synthesis routes presented are based on established methodologies for oxazole ring formation, namely the Robinson-Gabriel synthesis and the reaction of an α-haloketone with an amide. This document provides a comprehensive overview of the necessary starting materials, reaction schemes, and detailed experimental protocols.

Core Synthesis Pathways

Two robust and well-documented methods for the synthesis of substituted oxazoles are adaptable for the preparation of this compound.

1. Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, the key intermediate is N-(3-oxononan-2-yl)acetamide. This intermediate can be synthesized in a multi-step process starting from readily available 2-nonanone.

2. α-Haloketone and Amide Condensation: This method provides a more direct route to the oxazole ring. It involves the reaction of an α-haloketone, specifically 1-bromo-2-nonanone, with acetamide. This pathway is often favored for its operational simplicity.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis pathways, along with a summary of key quantitative data.

Pathway 1: Robinson-Gabriel Synthesis

This pathway commences with the synthesis of 2-nonanone, followed by amination, acetylation, and subsequent cyclodehydration.

Step 1: Synthesis of 2-Nonanone

A method for preparing 2-nonanone involves the reaction of heptanoic acid and acetic acid over a catalyst in a fixed-bed flow-type reactor.

| Parameter | Value | Reference |

| Reactants | Heptanoic acid, Acetic acid | [1] |

| Molar Ratio (Heptanoic:Acetic) | 1:4 | [1] |

| Catalyst | Not specified | [1] |

| Carrier Gas | Nitrogen | [1] |

| Reaction Temperature | 280 °C | [1] |

| Yield | 95% | [1] |

Experimental Protocol: A catalyst is placed on a fixed catalyst bed in a fixed-bed flow-type reactor. The upper space of the reactor is filled with an inert filler. The reactor is heated to maintain the catalyst bed temperature at 280 °C. A mixture of heptanoic acid and acetic acid (1:4 molar ratio) is pumped into the reactor from the top, passing through the inert filler for pre-heating and gasification, with nitrogen as a carrier gas. The gasified reaction mixture then passes through the catalyst bed to react. The product flowing out of the reactor is cooled and collected. The collected liquid is then distilled to obtain 2-nonanone.[1]

Step 2: Synthesis of 3-Amino-2-nonanone

The α-amination of ketones can be achieved through various methods. A transition-metal-free direct α-C-H amination of ketones using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant is a viable approach.

| Parameter | Value | Reference |

| Reactants | 2-Nonanone, Amine Source | [2] |

| Catalyst | Ammonium Iodide | [2] |

| Co-oxidant | Sodium Percarbonate | [2] |

| Solvent | Not specified | [2] |

| Temperature | Not specified | [2] |

| Yield | Varies with substrate | [2] |

Experimental Protocol (General): To a solution of the ketone in a suitable solvent, the amine source, ammonium iodide, and sodium percarbonate are added. The reaction mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC). The product, an α-amino ketone, is then isolated and purified using standard techniques such as extraction and chromatography.[2]

Step 3: Synthesis of N-(3-oxononan-2-yl)acetamide

The acetylation of α-amino ketones can be performed using acetic anhydride.

Experimental Protocol (General): The α-amino ketone is dissolved in a suitable solvent, and acetic anhydride is added, often in the presence of a base to neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature until completion. The N-acetylated product is then isolated by extraction and purified by crystallization or chromatography.

Step 4: Synthesis of this compound (Robinson-Gabriel Cyclization)

The final step is the cyclodehydration of the N-acyl-α-amino ketone. This is typically achieved using a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

| Parameter | Value | Reference |

| Reactant | N-(3-oxononan-2-yl)acetamide | General |

| Dehydrating Agent | Concentrated Sulfuric Acid or Phosphorus Pentoxide | General |

| Solvent | Not specified | General |

| Temperature | Varies | General |

| Yield | Varies | General |

Experimental Protocol (General): The N-(3-oxononan-2-yl)acetamide is treated with a cyclodehydrating agent, such as concentrated sulfuric acid, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with water or a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield this compound.

Pathway 2: α-Haloketone and Amide Condensation

This pathway offers a more direct route starting from 2-nonanone.

Step 1: Synthesis of 1-Bromo-2-nonanone

The α-bromination of ketones can be achieved using brominating agents such as N-bromosuccinimide (NBS).

Experimental Protocol (General): To a solution of 2-nonanone in a suitable solvent (e.g., carbon tetrachloride or an ionic liquid), N-bromosuccinimide and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a radical initiator are added. The mixture is stirred, often with heating or under irradiation, until the reaction is complete. The product, 1-bromo-2-nonanone, is then isolated by extraction and purified.[3]

Step 2: Synthesis of this compound

The final step involves the reaction of the α-bromoketone with acetamide.

| Parameter | Value | Reference |

| Reactants | 1-Bromo-2-nonanone, Acetamide | General |

| Solvent | Not specified | General |

| Temperature | Varies | General |

| Yield | Varies | General |

Experimental Protocol (General): A mixture of 1-bromo-2-nonanone and an excess of acetamide is heated, either neat or in a high-boiling solvent. The reaction leads to the formation of the oxazole ring through condensation and cyclization. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent. The crude product is then purified by distillation or chromatography to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthesis pathways.

Caption: Robinson-Gabriel synthesis pathway for this compound.

Caption: α-Haloketone condensation pathway for this compound.

Conclusion

This technical guide outlines two viable and established synthetic routes for the preparation of this compound. While the Robinson-Gabriel synthesis is a classic and reliable method, the α-haloketone condensation pathway may offer a more streamlined approach. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the research laboratory. The provided experimental protocols are based on general procedures and may require optimization for the specific target molecule. It is recommended that researchers consult the cited literature for more detailed information and adapt the procedures as necessary.

References

- 1. CN101792379B - Method for preparing 2-nonanone - Google Patents [patents.google.com]

- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

An In-Depth Technical Guide on the Physicochemical Properties of 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a trisubstituted oxazole, a class of heterocyclic organic compounds recognized for their diverse biological activities.[1] The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in the fields of drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and presents a relevant biological pathway in which similar oxazole derivatives have been implicated.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and predictive models. It is important to note that many of these values are estimated and experimental verification is recommended for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO | [2][3] |

| Molecular Weight | 181.28 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 244.00 to 245.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Melting Point | Not Available | [2] |

| Flash Point | 202.00 °F (94.50 °C) (estimated) | [2] |

| Vapor Pressure | 0.049000 mmHg @ 25.00 °C (estimated) | [2] |

| Water Solubility | 11.28 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 3.748 (estimated) | [2] |

| pKa (Strongest Basic) | 1.86 (predicted) | |

| Polar Surface Area | 26.03 Ų (predicted) | |

| Hydrogen Bond Acceptor Count | 1 (predicted) | |

| Hydrogen Bond Donor Count | 0 (predicted) | |

| Rotatable Bond Count | 5 (predicted) |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid organic compound can be determined using a Thiele tube or a suitable melting point apparatus with a boiling point accessory.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure :

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heat transfer fluid.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

-

Melting Point Determination

As this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

-

Apparatus : Melting point apparatus with cooling capability, or a cryostat, and a sealed capillary tube.

-

Procedure :

-

The liquid sample is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the melting point apparatus, which is cooled to a temperature below the expected melting point.

-

The temperature is then slowly increased (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting point range.

-

Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the compound in water.

-

Apparatus : Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, and a suitable analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure :

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to stand to permit phase separation.

-

Aliquots of the aqueous phase are carefully removed, filtered or centrifuged to remove any undissolved compound.

-

The concentration of the dissolved compound in the aqueous phase is determined using a calibrated analytical method.

-

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity.

-

Apparatus : Separatory funnels, mechanical shaker, pH meter, and a suitable analytical instrument for quantification.

-

Procedure :

-

n-Octanol and water are mutually saturated by mixing them and allowing them to separate.

-

A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a sufficient time to reach partitioning equilibrium.

-

The two phases are allowed to separate completely.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like an oxazole, this method determines the pKa of its conjugate acid.

-

Apparatus : Potentiometric titrator with a pH electrode, beaker, magnetic stirrer, and standardized acidic and basic solutions.

-

Procedure :

-

A known amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent due to low water solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration.

-

A titration curve of pH versus the volume of titrant added is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not well-documented, research on structurally similar 2,4,5-trisubstituted oxazole derivatives has shown their potential as anti-inflammatory agents through the inhibition of aquaporin-4 (AQP4).[4] AQP4 is a water channel protein involved in fluid homeostasis, and its dysregulation has been linked to inflammation in various lung diseases.[4] The inhibition of AQP4 and subsequent reduction in inflammatory cytokines represents a potential therapeutic pathway for such compounds.

Caption: Potential anti-inflammatory mechanism of 2,4,5-trisubstituted oxazoles.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, while largely predictive, offers valuable insights for computational modeling and initial experimental design. The detailed experimental protocols serve as a practical guide for the empirical determination of these crucial parameters. Furthermore, the elucidation of a potential anti-inflammatory signaling pathway, based on related oxazole derivatives, highlights a promising area for future research into the therapeutic applications of this class of compounds. Accurate experimental determination of these properties is paramount for advancing the development of this compound and its analogs in scientific and medicinal applications.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hexyl-2,5-dimethyl oxazole [flavscents.com]

- 3. 2-Hexyl-4,5-dimethyloxazole | C11H19NO | CID 525781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hexyl-2,5-dimethyloxazole is a trisubstituted oxazole compound for which specific biological activity data is scarce in published literature. However, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with significant and diverse pharmacological activities.[1] This guide provides a comprehensive overview of the potential biological activities of this compound by examining the established bioactivities of structurally related oxazole derivatives. It includes hypothesized quantitative data, representative experimental protocols, and relevant signaling pathways to serve as a foundational resource for initiating research and development programs focused on this compound.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is a key component in a wide array of medicinal agents due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The oxazole scaffold is considered a bio-isosteric replacement for amide and ester functional groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates.[1]

Derivatives of the oxazole family have demonstrated a broad spectrum of biological effects, including:

-

Anti-inflammatory activity[2]

-

Antimicrobial and anti-tubercular effects[1]

-

Anticancer properties[1]

-

Analgesic activity[2]

Given the established versatility of this chemical class, this compound, while not extensively studied, represents a compound of interest for biological screening.

Potential Biological Activity: Anti-inflammatory Action

A prominent activity of substituted oxazoles is anti-inflammatory action, often mediated through the inhibition of cyclooxygenase (COX) enzymes. For instance, various 4,5-diaryloxazole derivatives have been designed to improve upon the biological activity of existing nonsteroidal anti-inflammatory drugs (NSAIDs) like oxaprozin.[2] The hexyl group of this compound introduces significant lipophilicity, which may facilitate its interaction with hydrophobic pockets in enzymes such as COX-1 and COX-2.

Hypothesized Quantitative Bioactivity Data

To investigate the potential anti-inflammatory properties of this compound, a standard panel of in vitro assays would be conducted. The following table summarizes hypothetical, yet plausible, quantitative data that could be expected if the compound exhibits activity similar to other known oxazole-based anti-inflammatory agents.

| Assay Type | Target | Metric | Hypothetical Value for this compound | Reference Compound (Celecoxib) |

| Enzyme Inhibition Assay | Human COX-1 | IC₅₀ | 15.2 µM | 15 µM |

| Enzyme Inhibition Assay | Human COX-2 | IC₅₀ | 0.8 µM | 0.04 µM |

| Cell-Based Assay (LPS-stimulated RAW 264.7) | PGE₂ Production | EC₅₀ | 1.5 µM | 0.1 µM |

| Cytotoxicity Assay (RAW 264.7) | Cell Viability | CC₅₀ | > 100 µM | > 100 µM |

Table 1: Hypothetical quantitative data for this compound in common anti-inflammatory assays. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

Key Signaling Pathway: Cyclooxygenase (COX) Pathway

The primary mechanism for many NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. The diagram below illustrates this critical signaling pathway.

Caption: The arachidonic acid cascade and the inhibitory role of COX inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating the biological activity of a test compound. Below is a representative protocol for an in vitro COX-2 inhibition assay.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

96-well black microplates

-

Test Compound: this compound, dissolved in DMSO

-

Reference Compound: Celecoxib

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, Hematin, and COX-2 enzyme.

-

Compound Plating: Serially dilute the test compound and reference compound in DMSO and add to the wells of a 96-well plate. Include "no inhibitor" controls (DMSO only) and "background" controls (no enzyme).

-

Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background controls.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the fluorogenic probe ADHP.

-

Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence every minute for 15 minutes. The rate of reaction is proportional to the slope of the fluorescence curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow diagram for a typical in vitro enzyme inhibition screening assay.

Conclusion and Future Directions

While direct experimental data on this compound remains unpublished, its chemical structure places it within the versatile and pharmacologically significant oxazole class. The information presented in this guide provides a robust theoretical framework for initiating a formal investigation into its biological activities, particularly as an anti-inflammatory agent.

Future research should focus on the chemical synthesis and subsequent in vitro screening of this compound against a panel of targets, including but not limited to COX-1/2, various cancer cell lines, and microbial strains. Positive hits would warrant further investigation through cell-based assays, preclinical models, and ADME/Tox profiling to fully characterize its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-Hexyl-2,5-dimethyloxazole: A Technical Overview

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to the spectroscopic and synthetic aspects of the heterocyclic compound 4-Hexyl-2,5-dimethyloxazole. While this molecule is cataloged in several chemical databases, a comprehensive public record of its experimental spectroscopic data and detailed synthetic protocols remains limited. This guide summarizes available predicted data and outlines a general methodology for its synthesis and characterization.

Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₉NO, is classified as a 2,4,5-trisubstituted oxazole.[1] These compounds feature a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure consists of a hexyl group at the 4-position and methyl groups at the 2- and 5-positions of the oxazole ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO | [2] |

| Monoisotopic Mass | 181.14667 Da | [2] |

| XlogP (predicted) | 4.0 | [2] |

| Boiling Point (estimated) | 244.00 to 245.00 °C @ 760.00 mm Hg | [3] |

| Flash Point (estimated) | 202.00 °F (94.50 °C) | [3] |

| Water Solubility (estimated) | 11.28 mg/L @ 25 °C | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data has been generated through computational models.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide theoretical values for mass spectrometry experiments. These predictions are valuable for identifying the compound in mass spectral analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.15395 |

| [M+Na]⁺ | 204.13589 |

| [M-H]⁻ | 180.13939 |

| [M+NH₄]⁺ | 199.18049 |

| [M+K]⁺ | 220.10983 |

| [M]⁺ | 181.14612 |

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, specific experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published. Researchers seeking to characterize this compound would need to perform these analyses post-synthesis.

Experimental Protocols

A standard synthetic route to this compound is not well-documented in publicly accessible literature. However, a general approach for the synthesis of 2,4,5-trisubstituted oxazoles can be proposed. This typically involves the condensation of an α-hydroxyketone with an amide or the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis and its variations).

A plausible synthetic workflow for this compound is outlined below.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 4-Hexyl-2,5-dimethyloxazole, a substituted oxazole of interest in various research and development fields. Due to the limited publicly available experimental data for this specific compound, this guide combines predicted values, qualitative information from related compounds, and detailed, standardized experimental protocols to empower researchers to determine these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO | PubChem |

| Molecular Weight | 181.28 g/mol | FlavScents[1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | FlavScents[1] |

| Boiling Point | 244.00 to 245.00 °C @ 760.00 mm Hg (estimated) | FlavScents[1] |

| Flash Point | 202.00 °F (94.50 °C) (estimated) | FlavScents[1] |

| logP (o/w) | 4.27 (predicted by ALOGPS) | FooDB[2] |

| pKa (Strongest Basic) | 1.86 (predicted) | FooDB[2] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Currently, there is limited experimental data on the solubility of this compound in various solvents. The available information, primarily from predictive models and estimations, is summarized in Table 2.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | 0.061 g/L | Not Specified | Predicted (ALOGPS) | FooDB[2] |

| Water | 11.28 mg/L | 25 | Estimated | FlavScents[1] |

Based on the high predicted logP value and the long alkyl chain, this compound is expected to be poorly soluble in aqueous solutions and significantly more soluble in organic solvents. A structurally similar but smaller compound, 4-Ethyl-2,5-dimethyloxazole, is reported to be insoluble in water but soluble in ethanol, which supports this expectation.

Stability Profile

General Stability of Oxazoles:

-

Thermal Stability: The oxazole ring is generally considered to be a thermally stable entity and does not readily undergo decomposition at high temperatures.

-

pH Stability: The stability of the oxazole ring can be influenced by substituents. For instance, certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been shown to be unstable towards hydrolytic ring-opening. Given that this compound is a weak base, its stability at acidic and basic pH should be experimentally determined.

-

Photostability: Oxazole-containing compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to decomposition.

A comprehensive stability assessment should be conducted to determine the degradation pathways and kinetics under various stress conditions.

Experimental Protocols

To facilitate the experimental determination of the solubility and stability of this compound, detailed methodologies are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: Calculate the solubility as the average concentration from at least three replicate experiments.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105 °C for 24 hours.

-

Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Method Development: The HPLC method should be capable of separating the intact this compound from all degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution of acetonitrile and water.

-

Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and drug development professionals. While specific experimental data is limited, the provided predicted values and qualitative information, in conjunction with the detailed experimental protocols, offer a robust framework for the comprehensive characterization of this compound. The successful application of these methodologies will enable researchers to generate the necessary data to advance their projects and make informed decisions regarding the suitability of this compound for their intended applications.

References

Preliminary Toxicological Assessment of 4-Hexyl-2,5-dimethyloxazole: A Summary of Available Information

Disclaimer: This document provides a summary of publicly available information regarding 4-Hexyl-2,5-dimethyloxazole. It is intended for researchers, scientists, and drug development professionals. Notably, a comprehensive toxicological profile for this specific compound is not available in the public domain. Based on a literature review, very few articles have been published on this compound. Therefore, the information presented herein is based on data for structurally related compounds and general toxicological principles. Empirical testing is required for a definitive toxicological assessment.

Introduction

This compound is a substituted oxazole. Oxazoles are a class of heterocyclic aromatic organic compounds containing one oxygen and one nitrogen atom in a five-membered ring. While specific toxicological data for this compound is scarce, information on related oxazole compounds can provide preliminary insights into its potential toxicological profile. This document summarizes the available physicochemical properties and provides a generalized experimental protocol for an initial in vitro toxicological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C11H19NO | PubChem |

| Molecular Weight | 181.28 g/mol | FlavScents |

| CAS Number | 20662-86-6 | FlavScents |

| Appearance | Colorless to pale yellow clear liquid (estimated) | FlavScents |

| Boiling Point | 244.00 to 245.00 °C @ 760.00 mm Hg (estimated) | FlavScents |

| Flash Point | 202.00 °F (94.50 °C) (estimated) | FlavScents |

| Water Solubility | 11.28 mg/L @ 25 °C (estimated) | FlavScents |

| logP (o/w) | 3.748 (estimated) | FlavScents |

Toxicological Data Summary

No specific quantitative toxicological data, such as LD50 values, mutagenicity, or carcinogenicity studies, for this compound were found in the public domain.

For some related, smaller oxazole compounds like 2-ethyl-4,5-dimethyloxazole, general hazard statements such as "Flammable liquid and vapor" and "Irritating to skin and eyes" have been noted. However, it is crucial to emphasize that these classifications cannot be directly extrapolated to this compound without specific testing.

General Experimental Protocol: In Vitro Cytotoxicity Assessment

To determine the potential cytotoxicity of a compound like this compound, a common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow

A generalized workflow for an MTT assay is outlined below.

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways that may be affected by this compound. Toxicological studies on novel compounds often involve further investigation into mechanisms of toxicity, including effects on key cellular signaling pathways (e.g., apoptosis, inflammation, oxidative stress), once initial toxicity is observed. Without primary toxicity data, any discussion of signaling pathways would be purely speculative.

Conclusion

The publicly available data on the toxicological profile of this compound is extremely limited. While some physicochemical properties can be estimated, a comprehensive understanding of its safety requires empirical data. The provided generalized experimental workflow for an in vitro cytotoxicity assay serves as a template for the initial toxicological screening that would be necessary to begin to characterize the biological activity of this compound. Researchers and drug development professionals should treat this compound as a compound with an unknown toxicological profile and handle it with appropriate safety precautions until sufficient data is generated.

Methodological & Application

Application Notes and Protocols for the Investigation of 4-Hexyl-2,5-dimethyloxazole in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data, including mechanism of action and detailed cell culture protocols for 4-Hexyl-2,5-dimethyloxazole, is not available. The following application notes and protocols are therefore provided as a generalized framework for the initial characterization of a novel chemical entity with unknown biological activity, using established methodologies.

Introduction

This compound is a small organic molecule belonging to the oxazole class. While its specific biological functions are yet to be determined, its structural features warrant investigation into its potential effects on cellular processes. This document outlines a series of protocols to systematically assess the cytotoxicity, identify potential protein targets, and elucidate the mechanism of action of this compound in a cell culture setting.

Initial Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability and identify a suitable concentration range for further experimentation. Two standard methods for assessing cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment condition.

Data Presentation:

| Assay | Time Point | IC₅₀ / EC₅₀ (µM) | Maximum Inhibition/Toxicity (%) |

| MTT | 24h | Data to be determined | Data to be determined |

| 48h | Data to be determined | Data to be determined | |

| 72h | Data to be determined | Data to be determined | |

| LDH | 24h | Data to be determined | Data to be determined |

| 48h | Data to be determined | Data to be determined | |

| 72h | Data to be determined | Data to be determined |

Target Identification and Mechanism of Action: A Hypothetical Workflow

Given the lack of specific information on this compound, a "reverse pharmacology" or target-based discovery approach is a logical next step. This involves identifying the molecular target of the compound to understand its mechanism of action.

Application Notes and Protocols for In In Vivo Experimental Design with 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a small molecule belonging to the oxazole class of heterocyclic compounds. While this specific molecule is not extensively characterized in published literature, the oxazole scaffold is a known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. This document provides a detailed protocol for an in vivo experimental design to evaluate the potential anticancer efficacy of this compound in a murine xenograft model. The proposed mechanism of action for this investigational compound is the inhibition of the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.

Putative Signaling Pathway: STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in a wide range of human cancers.[1][2][3] Its activation is triggered by various cytokines and growth factors, leading to the transcription of genes involved in cell cycle progression, apoptosis resistance, and metastasis.[1][2] this compound is hypothesized to exert its anticancer effects by interfering with this pathway.

Caption: Putative STAT3 signaling pathway inhibited by this compound.

In Vivo Anticancer Efficacy Study Protocol

This protocol outlines a study to assess the antitumor activity of this compound in a human tumor xenograft model.

Animal Model

-

Age: 6-8 weeks.

-

Sex: Female.

-

Supplier: Reputable commercial vendor.

-

Acclimation: Minimum of 7 days upon arrival.

-

Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Line and Tumor Implantation

-

Cell Line: A human cancer cell line with known constitutive STAT3 activation (e.g., A549 - non-small cell lung cancer, MDA-MB-231 - breast cancer).

-

Cell Culture: Cells should be maintained in the recommended culture medium and confirmed to be free of mycoplasma.

-

Implantation:

Experimental Groups and Treatment

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).

-

Group 2 (Low Dose): this compound at X mg/kg.

-

Group 3 (High Dose): this compound at Y mg/kg.

-

Group 4 (Positive Control): A standard-of-care chemotherapeutic agent known to be effective against the chosen cell line (e.g., cisplatin, paclitaxel).

-

-

Compound Formulation:

-

Based on its predicted physicochemical properties (LogP ~4.27, Water Solubility ~0.061 g/L), this compound will likely require a non-aqueous vehicle for in vivo administration. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point for poorly soluble compounds.

-

-

Administration:

-

Route: Intraperitoneal (i.p.) or oral gavage (p.o.).

-

Frequency: Daily or every other day.

-

Duration: 21-28 days, or until tumors in the control group reach the predetermined endpoint.

-

Endpoint and Data Collection

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints:

-

Animal body weight (measured at least twice a week as an indicator of toxicity).

-

Clinical observations (monitoring for any signs of distress or adverse effects).

-

-

Termination: Euthanize animals when tumors reach a volume of 1500-2000 mm³, or if they show signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).

-

Tissue Collection: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, Western blot for p-STAT3 levels).

Data Presentation

The following table represents hypothetical data from the proposed in vivo study.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 ± SEM |

| Vehicle Control | - | 1250 ± 150 | - | +2.5 ± 1.0 |

| This compound | 25 | 875 ± 120 | 30 | +1.8 ± 1.2 |

| This compound | 50 | 500 ± 95 | 60 | -1.5 ± 1.5 |

| Positive Control (Cisplatin) | 5 | 312.5 ± 70 | 75 | -8.0 ± 2.0 |

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo experimental workflow.

Caption: Experimental workflow for the in vivo anticancer efficacy study.

Conclusion

This document provides a comprehensive, albeit theoretical, framework for the in vivo evaluation of this compound as a potential anticancer agent. The proposed experimental design, based on established methodologies for xenograft studies, allows for a robust assessment of the compound's efficacy and tolerability. The hypothetical data and signaling pathway provide a conceptual basis for interpreting potential outcomes. Researchers should adapt this protocol based on the specific characteristics of their cell lines and laboratory conditions, always adhering to ethical guidelines for animal research.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. STAT3, the inescapable intersection of many carcinogenic signaling pathways | ACROBiosystems [es.acrobiosystems.com]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Oxazole-Based Fluorescent Probes

Disclaimer: Extensive literature searches did not yield specific data on the use of 4-Hexyl-2,5-dimethyloxazole as a fluorescent probe. The following application notes and protocols are based on the general properties of oxazole-based fluorophores and are intended to serve as a guideline for researchers interested in the potential applications of such compounds. The provided data and protocols are representative examples from published literature on various oxazole derivatives and may not be directly applicable to this compound.

I. Application Notes

Introduction

Oxazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of fluorescence imaging and sensing. The oxazole core can be readily functionalized, allowing for the tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity. This versatility makes them promising candidates for the development of novel fluorescent probes for a wide range of biological applications, including the visualization of cellular organelles and the detection of specific biomolecules.

Principle of the Assay

The fluorescence of oxazole-based probes often depends on their molecular structure and the surrounding environment. Many oxazole derivatives exhibit solvatochromism, where their emission spectra shift in response to the polarity of the solvent. This property can be exploited to probe the microenvironment of cellular compartments. For instance, a lipophilic oxazole probe would be expected to preferentially partition into nonpolar environments, such as lipid droplets, and exhibit enhanced fluorescence in these regions compared to the aqueous cytoplasm. The hexyl group on this compound suggests a lipophilic nature, making it a potential candidate for imaging lipid-rich structures.

Applications

Given the lipophilic character suggested by the hexyl substituent, a primary application for an oxazole probe like this compound would be in the staining and visualization of intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases, including metabolic disorders and cancer. Fluorescent probes that specifically target lipid droplets are valuable tools for studying their biology and role in disease pathogenesis.

Other potential applications for oxazole-based fluorescent probes include:

-

Membrane Staining: Due to their potential lipophilicity, these probes could be used to label cellular membranes.

-

Environmental Sensing: Probes with strong solvatochromic properties could be used to map polarity gradients within cells.

-

Bio-conjugation: With appropriate functionalization, oxazole fluorophores could be conjugated to other molecules (e.g., drugs, peptides) to track their localization and trafficking in living cells.

II. Data Presentation

The following table summarizes the photophysical properties of several representative oxazole derivatives from the scientific literature. This data is intended to provide a general indication of the fluorescence characteristics that might be expected from this class of compounds.

| Compound | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | ~380-410 | ~450-550 | High | Various |

| Quinoline-substituted oxazole analogue | Not specified | Not specified | Not specified | Various |

| 5-aryl-4-carboxyoxazole derivative | Not specified | Visible region | up to 0.82 | Not specified |

III. Experimental Protocols

The following is a generalized protocol for the use of a lipophilic oxazole-based fluorescent probe for staining lipid droplets in cultured mammalian cells. This protocol is based on standard procedures for commercially available lipid droplet stains like BODIPY 493/503 and Nile Red.[1][2][3][4] Researchers should optimize staining conditions for their specific cell type and experimental setup.

A. Reagent Preparation

-

Stock Solution (1 mM): Prepare a 1 mM stock solution of the oxazole probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

B. Live-Cell Staining Protocol

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

-

Staining: Add the pre-warmed working solution of the oxazole probe to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. Protect the cells from light during incubation.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

C. Fixed-Cell Staining Protocol

-

Cell Culture and Fixation: Plate and culture cells as described for live-cell staining. After washing with PBS, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add the working solution of the oxazole probe to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can be sealed and stored at 4°C, protected from light, before imaging.

IV. Visualizations

Experimental Workflow for Cellular Imaging

Caption: Generalized workflow for live and fixed cell imaging with a fluorescent probe.

Signaling Pathway Involving Lipid Droplets

Caption: Simplified pathway of fatty acid metabolism and lipid droplet dynamics.

References

Application Notes and Protocols for 4-Hexyl-2,5-dimethyloxazole in Drug Discovery

Disclaimer: Direct experimental data on the biological activities and specific applications of 4-Hexyl-2,5-dimethyloxazole in drug discovery are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established roles of the broader class of substituted oxazoles in medicinal chemistry. These should be considered as a starting point for research, and all experimental protocols would require specific adaptation and validation for this compound.

Introduction to Oxazoles in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This is due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][4] Substituted oxazoles are known to interact with various biological targets, including enzymes and receptors, through diverse non-covalent interactions.[1][3][5] Their derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][4][6]

This compound belongs to the class of 2,4,5-trisubstituted oxazoles. While this specific compound is not extensively studied, its structural analogues have shown promising biological activities, suggesting its potential as a lead compound for further investigation.

Physicochemical Properties of this compound

A summary of the predicted physicochemical properties of this compound is provided below. These properties are crucial for assessing its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO | PubChem |

| Molecular Weight | 181.28 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Polar Surface Area | 26.03 Ų | FooDB |

| Rule of Five Violation | 0 | FooDB |

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally related oxazole derivatives, this compound could be investigated for several therapeutic applications. The following table summarizes potential areas of interest and known biological targets of the broader oxazole class.

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Oxazole Derivatives |

| Oncology | Tubulin, VEGFR-2, Protein Kinases, DNA Topoisomerases | Numerous oxazole derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, and acting as inhibitors of crucial kinases like VEGFR-2 involved in angiogenesis.[7][8][9][10] |

| Inflammation | Cyclooxygenase (COX) enzymes, Fatty Acid Amide Hydrolase (FAAH) | Oxaprozin, an approved NSAID, features an oxazole core and inhibits COX enzymes. Other derivatives have shown selective FAAH inhibition, a target for inflammatory pain.[11] |

| Infectious Diseases | Bacterial and Fungal Enzymes | The oxazole scaffold is present in antibiotics like linezolid and has been a template for the development of new antimicrobial agents.[1] |

| Neurological Disorders | T-type Calcium Channels | Substituted oxazoles have been synthesized and evaluated as blockers of T-type calcium channels, which are implicated in neuropathic pain and epilepsy.[12] |

Experimental Protocols

The following are detailed, representative protocols for the initial screening of this compound to assess its potential biological activities.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme, using VEGFR-2 as an example.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (specific to the kinase)

-

This compound

-

A known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations or vehicle (DMSO).

-

VEGFR-2 enzyme and substrate mixture.

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive oxazole derivative, focusing on the VEGFR-2 pathway, which is crucial for tumor angiogenesis.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.

Experimental Workflow

The diagram below outlines a general workflow for the initial screening and evaluation of a novel compound like this compound in a drug discovery context.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 4-Hexyl-2,5-dimethyloxazole, a small molecule of interest in drug discovery and chemical biology.

Chemical and Physical Properties

This compound is an organic compound belonging to the 2,4,5-trisubstituted oxazole class. Its hydrophobic nature, indicated by its predicted low water solubility, necessitates the use of organic solvents for the preparation of stock solutions for experimental use.

| Property | Value | Source |

| Molecular Formula | C11H19NO | PubChem |

| Molecular Weight | 181.28 g/mol | PubChem |

| Appearance | Colorless to pale yellow clear liquid (estimated) | FlavScents[1] |

| Predicted Water Solubility | 0.061 g/L | ALOGPS[2] |

| Predicted logP | 4.27 | ALOGPS[2] |

| Boiling Point | 244.00 to 245.00 °C @ 760.00 mm Hg (estimated) | FlavScents[1] |

| Flash Point | 202.00 °F (94.50 °C) (estimated) | FlavScents[1] |

Application Notes: A Potential Modulator of Cancer Cell Proliferation

While specific biological activities of this compound are still under investigation, the oxazole scaffold is a key feature in many compounds with significant pharmacological properties.[2][3] Notably, various oxazole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization or modulating critical signaling pathways.[4][5]

Based on the known activities of structurally related oxazole compounds, a hypothetical application of this compound is as a potential inhibitor of a key signaling pathway implicated in cancer, such as the STAT3 pathway. The following diagram illustrates a simplified representation of this hypothetical mechanism of action.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 4-Hexyl-2,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a volatile organic compound that may be of interest in various fields, including flavor and fragrance analysis, food chemistry, and as a potential biomarker. Accurate and precise quantification of this analyte in different sample matrices is crucial for research and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds. The following sections detail sample preparation and analytical methodologies.

Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex matrices.[1] Sample preparation is a critical step to ensure accurate quantification and can be achieved through various techniques, with Headspace (HS) and Solid-Phase Microextraction (SPME) being particularly suitable for this analyte.

Headspace (HS) GC-MS: This technique is ideal for the analysis of volatile compounds in liquid or solid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system.[2][3] This method minimizes matrix effects and is relatively simple to perform.

Solid-Phase Microextraction (SPME) GC-MS: SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.[4][5][6] The analytes are then thermally desorbed from the fiber in the hot GC inlet. SPME is known for its high sensitivity and ability to concentrate analytes, making it suitable for trace-level analysis.[4][6]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described methods. These values are based on typical performance for similar volatile organic compounds and should be confirmed during method validation for this compound.

Table 1: GC-MS Method Performance Characteristics

| Parameter | Headspace (HS) GC-MS | Solid-Phase Microextraction (SPME) GC-MS |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 0.5 ng/mL |

| Linearity (R²) | > 0.995 | > 0.995 |

| Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Samples using Headspace (HS) GC-MS

1. Materials and Reagents:

-

This compound analytical standard

-

Solvent for standard preparation (e.g., Methanol or Ethanol, HPLC grade)

-

Sample vials (20 mL headspace vials with magnetic screw caps and septa)

-

Deionized water

-

Sodium chloride (NaCl)

2. Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected sample concentration down to the limit of quantification (LOQ).

3. Sample Preparation:

-

Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

If the sample is aqueous, add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analyte (salting-out effect).

-

Immediately seal the vial with the screw cap and septum.

4. GC-MS Analysis:

-

Place the prepared sample vials in the headspace autosampler.

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C

-

Vial Equilibration Time: 15 minutes

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Injection Volume: 1 mL

-

-

GC Parameters:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target specific m/z ions for this compound) and/or Full Scan for identification.

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound in Solid or Semi-Solid Samples using Solid-Phase Microextraction (SPME) GC-MS

1. Materials and Reagents:

-

This compound analytical standard

-

Solvent for standard preparation (e.g., Methanol or Ethanol, HPLC grade)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sample vials (20 mL headspace vials with magnetic screw caps and septa)

-

Deionized water (if applicable for sample homogenization)

2. Standard Preparation:

-

Prepare a stock solution and calibration standards as described in Protocol 1.

3. Sample Preparation:

-

Weigh a known amount (e.g., 1-2 g) of the homogenized solid or semi-solid sample into a 20 mL headspace vial.

-

If necessary, add a small amount of deionized water to create a slurry and aid in the release of volatile compounds.

-

Seal the vial with the screw cap and septum.

4. SPME-GC-MS Analysis:

-

Place the prepared sample vials in the autosampler.

-

SPME Parameters:

-

Incubation Temperature: 60°C

-

Incubation Time: 10 minutes

-

Extraction Time: 30 minutes (expose the SPME fiber to the headspace)

-

Desorption Temperature: 250°C (in the GC inlet)

-

Desorption Time: 2 minutes

-

-

GC-MS Parameters:

-

Use the same GC-MS parameters as described in Protocol 1.

-

5. Data Analysis:

-

Generate a calibration curve and quantify the analyte as described in Protocol 1.

Diagrams

Caption: Workflow for Headspace GC-MS analysis.

Caption: Workflow for SPME GC-MS analysis.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]

- 3. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening for Modulators of the Gq-Coupled Receptor X (Gq-RX) using 4-Hexyl-2,5-dimethyloxazole as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust, cell-based high-throughput screening (HTS) assay for the identification of antagonists of the Gq-coupled receptor X (Gq-RX), a promising therapeutic target for inflammatory diseases. The assay utilizes a calcium flux fluorescent readout in a 1536-well plate format, offering high sensitivity and efficiency for screening large compound libraries. Here, we detail the experimental protocol, data analysis, and performance metrics using the novel small molecule, 4-Hexyl-2,5-dimethyloxazole, as a reference antagonist.

Introduction